BenchChemオンラインストアへようこそ!

Crinipellin

Antifungal Plant Pathology Natural Product Chemistry

Crinipellin (CAS 97315-00-9), also known as O-Acetylcrinipellin A, is a tetraquinane diterpenoid natural product isolated from the basidiomycete fungus Crinipellis stipitaria. It belongs to a unique class of secondary metabolites characterized by a highly congested tetracyclic carbon skeleton featuring a linear cis,anti,cis-triquinane and an angular triquinane motif, along with multiple oxygenated and labile functional groups.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
CAS No. 97315-00-9
Cat. No. B1207540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrinipellin
CAS97315-00-9
Synonymscrinipellin
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(C)C1CCC23C1(C(C(=O)C2(C45C(C3)C(=C)C(=O)C4O5)C)OC(=O)C)C
InChIInChI=1S/C22H28O5/c1-10(2)13-7-8-21-9-14-11(3)15(24)17-22(14,27-17)20(21,6)16(25)18(19(13,21)5)26-12(4)23/h10,13-14,17-18H,3,7-9H2,1-2,4-6H3
InChIKeyHNWQFVAXBKXIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crinipellin (O-Acetylcrinipellin A, CAS 97315-00-9): Procurement Considerations and Baseline Data


Crinipellin (CAS 97315-00-9), also known as O-Acetylcrinipellin A, is a tetraquinane diterpenoid natural product isolated from the basidiomycete fungus Crinipellis stipitaria [1]. It belongs to a unique class of secondary metabolites characterized by a highly congested tetracyclic carbon skeleton featuring a linear cis,anti,cis-triquinane and an angular triquinane motif, along with multiple oxygenated and labile functional groups [2]. The compound exhibits potent antibiotic activity against Gram-positive bacteria and demonstrates high in vitro inhibitory activity against the ascitic form of EHRLICH carcinoma [1]. Structurally, crinipellin contains an α-methylidenecyclopentanone moiety, a pharmacophore associated with its biological activities [2].

Why Crinipellin (CAS 97315-00-9) Cannot Be Interchanged with Other Tetraquinane Diterpenoids


Crinipellin (O-Acetylcrinipellin A) belongs to a family of tetraquinane diterpenoids that includes crinipellins A, B, C, D, E, F, G, H, and I. Despite sharing a common core skeleton, subtle variations in oxidation patterns, acetylation status, and ring functionalization lead to dramatic differences in biological activity profiles, potency, and synthetic tractability. For instance, crinipellin I (a closely related derivative) exhibits minimal to no antifungal activity (MICs >250 µg/mL), whereas crinipellin A demonstrates potent, broad-spectrum antifungal activity with MICs as low as 1 µg/mL [1]. Similarly, within the anti-inflammatory sub-class (crinipellins E–H), IC50 values against CXCL10 promoter activity range from 1.5 µM to inactive, depending solely on functional group placement [2]. Furthermore, the presence of an α-methylene ketone moiety in crinipellins A, B, and O-Acetylcrinipellin A is a key determinant of their antibiotic and anticancer activities [3]. Therefore, generic substitution of one crinipellin analog for another without rigorous experimental validation is scientifically unsound and can lead to erroneous conclusions in both research and industrial applications. The following quantitative evidence provides the necessary justification for deliberate compound selection.

Crinipellin (CAS 97315-00-9): Quantifiable Differentiation Evidence for Scientific Procurement Decisions


Differential Antifungal Activity: Crinipellin A (Parent of CAS 97315-00-9) vs. Crinipellin I

Crinipellin A, the parent compound of O-Acetylcrinipellin A (CAS 97315-00-9), exhibits potent and broad-spectrum antifungal activity in vitro, whereas the closely related analog crinipellin I is essentially inactive. The minimal inhibitory concentrations (MICs) for crinipellin A against four plant-pathogenic fungi were determined to be 1, 8, 31, and 31 µg/mL for Colletotrichum coccodes, Magnaporthe oryzae, Botrytis cinerea, and Phytophthora infestans, respectively [1]. In contrast, crinipellin I demonstrated weak or no activity against the same panel, with MICs exceeding 250 µg/mL [1]. This represents a >250-fold difference in potency against the most sensitive strain (C. coccodes). In planta, treatment with crinipellin A at 500 µg/mL provided disease control values of 88%, 65%, and 60% against tomato late blight, pepper anthracnose, and wheat leaf rust, respectively, compared to non-treated controls [1].

Antifungal Plant Pathology Natural Product Chemistry

In Vivo Disease Control Efficacy: Crinipellin A Demonstrates Quantifiable Plant Protection

Crinipellin A, the parent compound of CAS 97315-00-9, has been evaluated for its in vivo efficacy in controlling plant diseases caused by major fungal pathogens. When applied at 500 µg/mL prior to pathogen inoculation, crinipellin A achieved disease control values of 88% against tomato late blight (Phytophthora infestans), 65% against pepper anthracnose (Colletotrichum coccodes), and 60% against wheat leaf rust (Puccinia recondita), compared to non-treated control plants [1]. At a lower concentration of 125 µg/mL, crinipellin A still provided 62% control against tomato late blight, 51% against pepper anthracnose, and 46% against wheat leaf rust [1]. This in vivo activity profile establishes crinipellin A as a promising lead for the development of natural fungicides, a property that may be retained or modulated in its acetylated form (CAS 97315-00-9).

In Vivo Antifungal Crop Protection Natural Fungicide

Broad-Spectrum Macromolecular Synthesis Inhibition: Crinipellin (CAS 97315-00-9) vs. Mechanism-Specific Antibiotics

Crinipellin (O-Acetylcrinipellin A, CAS 97315-00-9) demonstrates a unique multi-target mechanism of action, simultaneously inhibiting DNA, RNA, and protein synthesis. In EHRLICH carcinoma cells and Bacillus brevis, crinipellin at 5–10 µg/mL completely inhibited the incorporation of radiolabeled precursors for DNA, RNA, and protein synthesis [1]. This broad-spectrum inhibition distinguishes crinipellin from many conventional antibiotics that target a single macromolecular synthesis pathway. For instance, rifampicin selectively inhibits RNA synthesis, while tetracycline selectively inhibits protein synthesis. The mechanism of RNA synthesis inhibition in B. brevis was further elucidated: crinipellin interferes with the cellular transport of uridine, rather than directly inhibiting RNA polymerase [1].

Antibiotic Anticancer DNA/RNA/Protein Synthesis Inhibition

Synthetic Accessibility: Step-Count Comparison for Crinipellin A vs. Crinipellin B

The total synthesis of crinipellins A and B has been achieved in a concise manner, providing a benchmark for assessing synthetic tractability. Using a controlled Cargill rearrangement strategy, (−)-crinipellin A was synthesized in 12 steps, while (−)-crinipellin B required 13 steps [1]. An earlier synthesis of crinipellin B was accomplished in 14 steps [2]. The difference in step count reflects the relative synthetic complexity of each congener, which directly impacts the feasibility of producing analogs for structure-activity relationship (SAR) studies and large-scale procurement. The presence of an α-methylene ketone and α,β-epoxide in these molecules makes them labile and sensitive to various reaction conditions, further complicating synthetic efforts [1].

Total Synthesis Medicinal Chemistry Chemical Supply

Anti-Inflammatory Activity Spectrum: Crinipellins E, F, G vs. H in CXCL10 Promoter Assay

Within the crinipellin family, anti-inflammatory activity against the CXCL10 promoter is highly dependent on specific structural features. Four tetraquinane diterpenoids—crinipellins E, F, G, and H—were isolated from a Crinipellis species and evaluated for their ability to inhibit LPS/IFN-γ-induced CXCL10 promoter activity in transiently transfected human MonoMac6 cells [1]. Crinipellins E, F, and G inhibited CXCL10 promoter activity in a dose-dependent manner with IC50 values of 15 µM, 1.5 µM, and 3.15 µM, respectively. In contrast, crinipellin H was completely devoid of activity [1]. This 10-fold range in potency (1.5 µM vs. 15 µM) and the complete loss of activity in crinipellin H underscore the critical importance of specific functional groups and stereochemistry for biological activity.

Anti-inflammatory CXCL10 Immunomodulation

Molecular Docking-Based Predicted Activity Profile: Crinipellin Core Derivatives

In silico docking studies of synthetic crinipellin core derivatives (compounds 13 and 16) against a panel of six therapeutically relevant protein targets revealed differential predicted binding affinities [1]. The targets included the AcrB multidrug efflux pump of Escherichia coli (PDB: 1T9U), main protease of SARS-CoV-2 (PDB: 6W63), DNA gyrase of Streptococcus pneumoniae (PDB: 4Z2C), human estrogen receptor alpha (PDB: 3ERT), human lanosterol 14-alpha-demethylase CYP51 (PDB: 3JUS), and cyclooxygenase-2 (PDB: 1CX2). The differential docking scores across this diverse target panel suggest that specific crinipellin derivatives may exhibit selectivity for particular biological pathways, including antimicrobial, antiviral, anticancer, antifungal, and anti-inflammatory mechanisms [1]. While these are computational predictions requiring experimental validation, they provide a roadmap for prioritizing which crinipellin analogs to procure for specific target-based screening campaigns.

Molecular Docking Drug Discovery In Silico Screening

Crinipellin (CAS 97315-00-9): Evidence-Based Research and Industrial Application Scenarios


Antifungal Lead Optimization for Crop Protection

Crinipellin A, the parent compound of CAS 97315-00-9, exhibits potent in vitro antifungal activity (MIC = 1–31 µg/mL) and significant in vivo disease control (up to 88% against tomato late blight) [1]. This activity profile positions crinipellin derivatives as promising leads for the development of natural fungicides. Procurement of CAS 97315-00-9 is justified for structure-activity relationship (SAR) studies aimed at optimizing antifungal potency, improving formulation stability, and evaluating field efficacy. Researchers should use crinipellin I (inactive analog, MIC >250 µg/mL) as a negative control to confirm that observed antifungal effects are structure-specific [1].

Multi-Target Antibiotic Mechanism Studies

Crinipellin (CAS 97315-00-9) simultaneously inhibits DNA, RNA, and protein synthesis at concentrations of 5–10 µg/mL in both bacterial and mammalian cells [2]. This unique multi-target mechanism distinguishes it from conventional single-pathway antibiotics. Procurement of crinipellin is appropriate for fundamental research into pleiotropic cellular stress responses, identification of the molecular target(s) responsible for this broad inhibition, and evaluation of resistance development potential. Comparative studies should include pathway-specific inhibitors (e.g., rifampicin, tetracycline) to isolate the contributions of each macromolecular synthesis pathway.

Synthetic Methodology Development and Chemical Biology Tool Generation

The highly congested tetraquinane skeleton of crinipellins, featuring three adjacent all-carbon quaternary centers and multiple labile functional groups, represents a significant challenge for synthetic organic chemists [3]. The total synthesis of (−)-crinipellin A in 12 steps provides a benchmark for evaluating new synthetic methodologies [3]. Procurement of authentic crinipellin samples is essential for validating new synthetic routes, confirming stereochemical assignments, and generating chemical biology probes (e.g., biotinylated or fluorescent derivatives) for target identification studies.

Anti-Inflammatory Drug Discovery Targeting CXCL10

Specific crinipellin congeners (E, F, G) inhibit CXCL10 promoter activity with IC50 values ranging from 1.5 to 15 µM, while crinipellin H is inactive [4]. CXCL10 is a validated target for chronic inflammatory and autoimmune diseases. Procurement of crinipellins E, F, and G—rather than a generic crinipellin mixture—is critical for medicinal chemistry campaigns seeking to develop small-molecule CXCL10 inhibitors. Crinipellin H should be procured as a structurally matched inactive control to confirm target engagement and rule out non-specific assay interference [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crinipellin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.